molecular formula C13H9NS2 B12186770 Thiazole, 2-phenyl-4-(2-thienyl)- CAS No. 113214-23-6

Thiazole, 2-phenyl-4-(2-thienyl)-

Cat. No.: B12186770
CAS No.: 113214-23-6
M. Wt: 243.4 g/mol
InChI Key: GSMJPRNOHKQEAG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 2-phenyl-4-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thioamides in the presence of a base. The reaction conditions often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are also utilized to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-phenyl-4-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Thiazole, 2-phenyl-4-(2-thienyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of thiazole, 2-phenyl-4-(2-thienyl)- involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular pathways. The specific pathways and targets depend on the biological activity being investigated. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

    Thiazole, 2-phenyl-4-methyl-: Similar structure but with a methyl group instead of a thienyl group.

    Thiazole, 2-phenyl-4-ethyl-: Contains an ethyl group instead of a thienyl group.

    Thiazole, 2-phenyl-4-(2-furyl)-: Contains a furyl group instead of a thienyl group.

Uniqueness

Thiazole, 2-phenyl-4-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

113214-23-6

Molecular Formula

C13H9NS2

Molecular Weight

243.4 g/mol

IUPAC Name

2-phenyl-4-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C13H9NS2/c1-2-5-10(6-3-1)13-14-11(9-16-13)12-7-4-8-15-12/h1-9H

InChI Key

GSMJPRNOHKQEAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

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